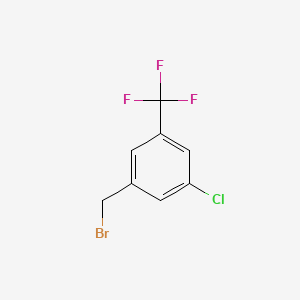

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF31. It is a derivative of benzene, which is a common aromatic hydrocarbon1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media2. Another method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent3.

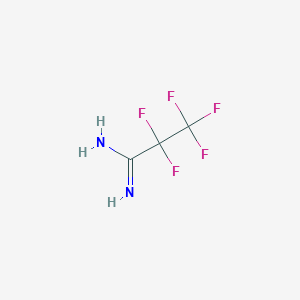

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” can be deduced from its molecular formula, C8H6BrF31. It consists of a benzene ring substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group1.

Chemical Reactions Analysis

The chemical reactions of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, bromomethyl groups are known to be reactive and can participate in various reactions such as nucleophilic substitution3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, similar compounds like “1-(Bromomethyl)-3-(trifluoromethoxy)benzene” have a density of 1.565 g/mL at 25 °C (lit.) and a boiling point of 69 °C/4 mmHg (lit.)4.

Aplicaciones Científicas De Investigación

-

Application in Organic Chemistry

- Summary of the Application : The compound 1,3-Bis(trifluoromethyl)-5-bromobenzene is used to prepare the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion .

- Results or Outcomes : The tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

-

Application in Pharmaceutical and Agrochemical Research

- Summary of the Application : Trifluoromethyl ethers, such as the trifluoromethoxy group, are becoming more important in both agrochemical research and pharmaceutical chemistry .

- Results or Outcomes : The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

-

Application in Organic Synthesis

-

Application in Ligand Synthesis

- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand .

- Results or Outcomes : The product, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl], could potentially be used as a ligand in various chemical reactions .

-

Application in Detection of Uracil in DNA

- Summary of the Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

- Results or Outcomes : The use of this reagent could potentially improve the detection of uracil in DNA, which is important in various biological and medical research fields .

-

Application in Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

-

Application in Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

-

Application in Synthesis of Atropisomeric Diphosphine Ligand

- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand .

- Results or Outcomes : The product, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl], could potentially be used as a ligand in various chemical reactions .

-

Application in Detection of Uracil in DNA

- Summary of the Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

- Results or Outcomes : The use of this reagent could potentially improve the detection of uracil in DNA, which is important in various biological and medical research fields .

-

Application in Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

Safety And Hazards

The safety data sheet for a similar compound, “2,4-Bis(trifluoromethyl)benzyl bromide”, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection5.

Direcciones Futuras

The future directions for the use and study of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not specified in the search results. However, given its potential reactivity, it could be of interest in the synthesis of new chemical compounds or materials.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemicals.

Propiedades

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXPOGQMJSSFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395409 |

Source

|

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

CAS RN |

886496-91-9 |

Source

|

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)

![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxo-2-butenoic acid](/img/structure/B1350214.png)

![N'-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B1350231.png)

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)